3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Overview
Description
3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is not fully understood. However, it has been reported to exhibit its biological activities through the modulation of various cellular signaling pathways. For instance, this compound has been found to inhibit the activity of various enzymes, including tyrosine kinases, cyclooxygenases, and lipoxygenases, which play crucial roles in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in different cancer cell lines. Additionally, this compound has been shown to possess potent antiviral and antimicrobial activities against various pathogens. Furthermore, it has been reported to possess significant antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in lab experiments is its potent biological activities. This compound has been found to exhibit significant anticancer, antiviral, and antimicrobial activities, making it a promising lead compound for the development of novel therapeutic agents. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one. One of the areas of research is the development of novel therapeutic agents based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, the development of more efficient synthesis methods and the optimization of the physicochemical properties of this compound are also areas of future research.
Scientific Research Applications
3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, antiviral, and antimicrobial activities. Additionally, this compound has been found to possess potent antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related disorders.
properties
IUPAC Name |
3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-2-12-7-9-14(10-8-12)20-19-22-21-17(25-19)15-11-13-5-3-4-6-16(13)24-18(15)23/h3-11H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOXEXWJBAZQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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